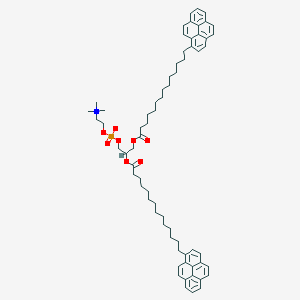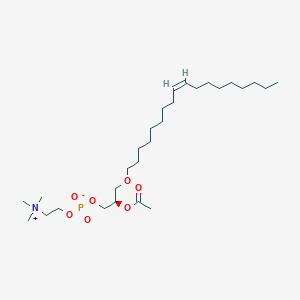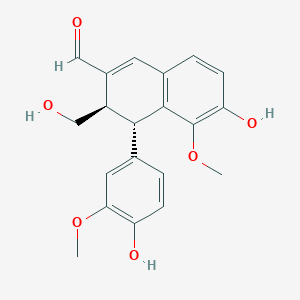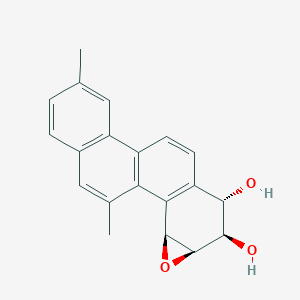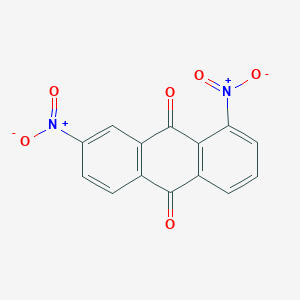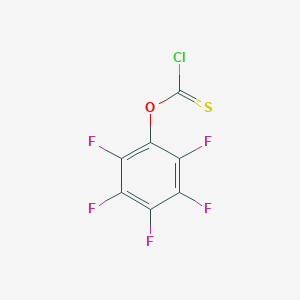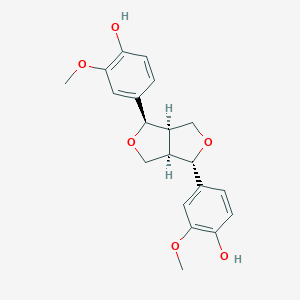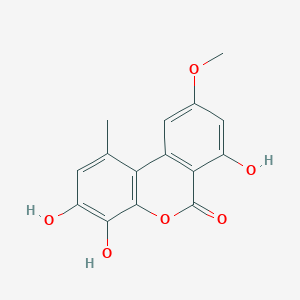
4-Hydroxyalternariol 9-methyl ether
Übersicht
Beschreibung
4-Hydroxyalternariol 9-methyl ether (4-HAO-9-ME) is a mycotoxin produced by Alternaria alternata, a common fungus found in various food commodities, including cereals, fruits, and vegetables. It has been identified as a potential health hazard due to its cytotoxic, genotoxic, and immunotoxic properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research has shown that certain compounds related to 4-Hydroxyalternariol 9-methyl ether demonstrate antimicrobial properties. For instance, compounds isolated from the fungus Alternaria alternata, such as alternariol methyl ether, have shown moderate activity against Staphylococcus aureus (Xu et al., 2015).
Cytotoxic Effects in Plant Cell Cultures
A study focused on Alternaria alternata mycotoxins, including 3'-hydroxyalternariol monomethyl ether, revealed their cytotoxic effects on plant cell cultures. The study used soybean (Glycine max) cell cultures to demonstrate the compounds' high cytotoxicity, with EC50 values ranging significantly (De Souza et al., 2013).
Inhibition of Photosynthetic Electron Transport Chain
Research has indicated that alternariol 9-methyl ether and its synthetic analogues can inhibit the photosynthetic electron transport chain in plants. This inhibition is crucial as it impacts the plant's ability to perform photosynthesis efficiently. The study found that these compounds, including 6H-benzo[c]cromen-6-ones, can inhibit this process in isolated spinach chloroplasts (Demuner et al., 2013).
Metabolic Processing by Cytochrome P450 Isoforms
A study examining the metabolism of Alternaria toxins, including alternariol-9-methyl ether, found that these compounds are extensively metabolized by various cytochrome P450 (CYP) isoforms. This metabolic processing is significant in understanding the bioavailability and toxicity of these compounds in humans (Pfeiffer et al., 2008).
Eigenschaften
IUPAC Name |
3,4,7-trihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-6-3-10(17)13(18)14-11(6)8-4-7(20-2)5-9(16)12(8)15(19)21-14/h3-5,16-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYAURIYXKOUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyalternariol 9-methyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



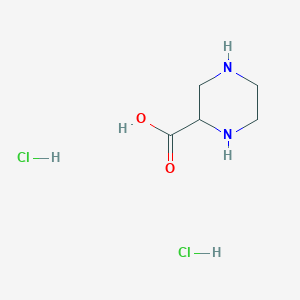
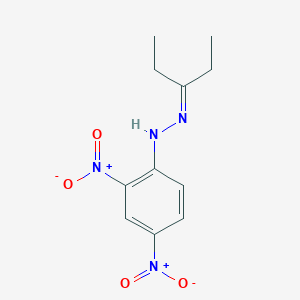
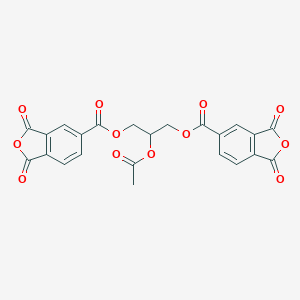
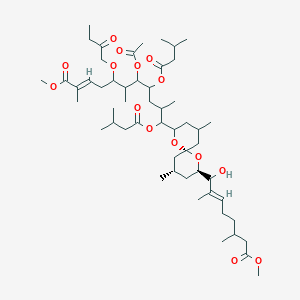
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
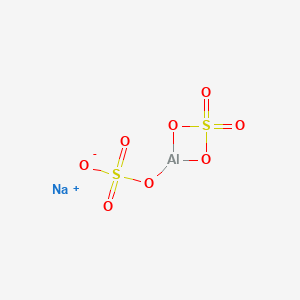
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)
